
4-Methyl-2-(2-methylpropyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(2-methylpropyl)piperidine is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom. The compound this compound is characterized by the presence of a methyl group and a 2-methylpropyl group attached to the piperidine ring. This structural modification imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(2-methylpropyl)piperidine typically involves the hydrogenation of pyridine derivatives. One common method includes the use of palladium or rhodium catalysts under hydrogenation conditions
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of high-pressure hydrogenation and advanced catalytic systems allows for the production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(2-methylpropyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding piperidinones.
Reduction: Reduction reactions can further modify the piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or rhodium catalysts is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Piperidinones
Reduction: Various reduced piperidine derivatives
Substitution: Alkylated or acylated piperidine derivatives
Scientific Research Applications
4-Methyl-2-(2-methylpropyl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(2-methylpropyl)piperidine involves its interaction with specific molecular targets in the body. The compound can bind to neurotransmitter receptors, modulating their activity and influencing neurotransmission. This interaction can lead to various physiological effects, including analgesic and anti-inflammatory responses .
Comparison with Similar Compounds
Piperidine: The parent compound, widely used in pharmaceuticals.
4-Methylpiperidine: A simpler derivative with fewer substituents.
2-Methylpropylpiperidine: Another derivative with different substitution patterns.
Uniqueness: 4-Methyl-2-(2-methylpropyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
4-methyl-2-(2-methylpropyl)piperidine |
InChI |
InChI=1S/C10H21N/c1-8(2)6-10-7-9(3)4-5-11-10/h8-11H,4-7H2,1-3H3 |
InChI Key |
IFIAJJNMLJMEBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC(C1)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13298056.png)


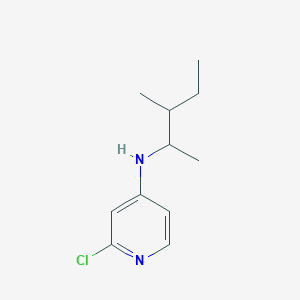
![[(2-Chloroethoxy)methyl]cyclopropane](/img/structure/B13298076.png)
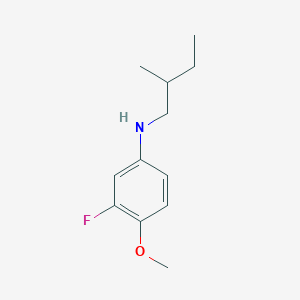
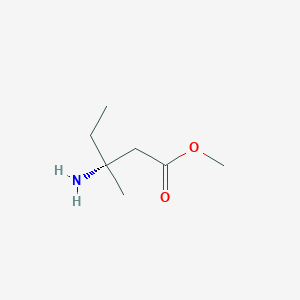
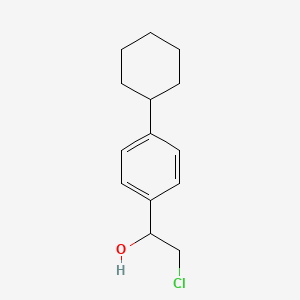
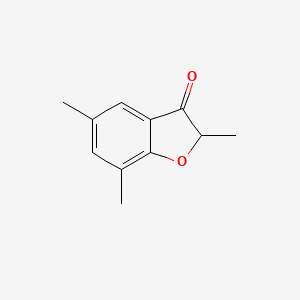
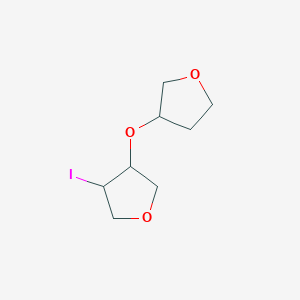
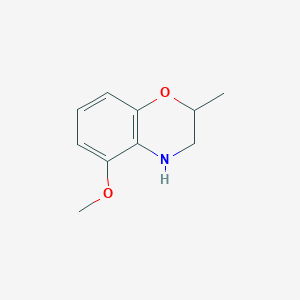
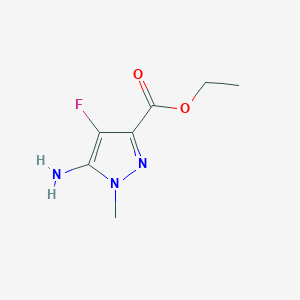
![5-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B13298123.png)

